An In-depth Technical Guide to Descladinose 6-N-Desmethyl Azithromycin
An In-depth Technical Guide to Descladinose 6-N-Desmethyl Azithromycin
Core Compound Details & Synthesis
Introduction
Descladinose 6-N-Desmethyl Azithromycin (B1666446), also identified as Azithromycin Impurity E, is a known metabolite and process impurity of the widely used macrolide antibiotic, Azithromycin. As a significant related substance, its characterization is crucial for the quality control and regulatory assessment of Azithromycin drug products. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Profile
The fundamental chemical and physical properties of Descladinose 6-N-Desmethyl Azithromycin are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy]-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Synonyms | Azithromycin Impurity E, 3′-(N,N-Didemethyl)azithromycin, Amino Azithromycin |
| CAS Number | 111247-94-0 |
| Molecular Formula | C₂₉H₅₆N₂O₉ |
| Molecular Weight | 576.77 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 146-151°C |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
| Storage Conditions | -20°C, under inert atmosphere, hygroscopic |
Synthesis Protocol
Reaction: Demethylation of Azithromycin. Reagents:
-
Azithromycin
-
N-fluorobisbenzenesulfonamide
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
3% Sodium bicarbonate solution for washing
-
Acetone and water for recrystallization
Procedure Outline:
-
Azithromycin is dissolved in a suitable solvent (e.g., dichloromethane).
-
N-fluorobisbenzenesulfonamide is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours), with reaction progress monitored by HPLC.
-
Upon completion, the reaction mixture is washed with a 3% sodium bicarbonate solution.
-
The organic layer is separated and evaporated to dryness to yield the crude product.
-
The crude product is purified by recrystallization from an acetone-water mixture to yield Descladinose 6-N-Desmethyl Azithromycin with high purity.
Note: This is an outline based on a patent and not a fully detailed experimental protocol. Researchers should consult the original patent (CN104558069A) and perform necessary optimizations for laboratory-scale synthesis.
Biological Activity & Mechanism of Action
Antimicrobial Activity
Comprehensive studies detailing the specific antimicrobial activity of Descladinose 6-N-Desmethyl Azithromycin, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not widely available in the scientific literature. Generally, metabolites of Azithromycin are considered to be microbiologically inactive[2][3]. The parent drug, Azithromycin, is effective against a range of respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae[2][4][5]. However, resistance in these organisms is a growing concern[2].
Mechanism of Action
As a metabolite of Azithromycin, any potential biological activity of Descladinose 6-N-Desmethyl Azithromycin would likely be understood in the context of the parent drug's mechanism of action. Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA[6]. It is important to note that specific studies on the interaction of Descladinose 6-N-Desmethyl Azithromycin with the bacterial ribosome have not been found in the reviewed literature.
Signaling Pathways
There is no specific information available regarding signaling pathways that are uniquely modulated by Descladinose 6-N-Desmethyl Azithromycin. The immunomodulatory effects of the parent compound, Azithromycin, are well-documented and involve the modulation of various inflammatory pathways. However, it is not known if this metabolite contributes to these effects.
Experimental Data & Visualizations
Spectroscopic Data
Detailed 1H and 13C NMR spectra with peak assignments and comprehensive mass spectrometry fragmentation analysis for Descladinose 6-N-Desmethyl Azithromycin are not publicly available. Commercial suppliers of this compound as a reference standard may provide such data upon purchase, but it is not accessible through public databases. A general workflow for the characterization of such a compound is presented below.
Experimental Workflow for Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of Descladinose 6-N-Desmethyl Azithromycin.
Conclusion
Descladinose 6-N-Desmethyl Azithromycin is a chemically defined metabolite and impurity of Azithromycin. While its synthesis can be achieved through the demethylation of the parent drug, detailed experimental protocols and comprehensive biological activity data are scarce in the public domain. The available information suggests that it is likely to be microbiologically inactive. Further research would be required to fully elucidate its biological profile and any potential pharmacological effects. For researchers and drug development professionals, the primary significance of this compound currently lies in its role as a reference standard for the quality control of Azithromycin.
References
- 1. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]
- 2. droracle.ai [droracle.ai]
- 3. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of Clarithromycin and Azithromycin Efficacies against Experimental Haemophilus influenzae Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin - Wikipedia [en.wikipedia.org]
